molecular formula C5H8O B1207793 2-Ethylacrolein CAS No. 922-63-4

2-Ethylacrolein

Cat. No. B1207793
M. Wt: 84.12 g/mol
InChI Key: GMLDCZYTIPCVMO-UHFFFAOYSA-N
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Patent
US04537901

Procedure details

41 g of triethylamine are added to a mixture of 1600 ml of methanol, 500 g of 30% strength formaldehyde solution and 328 g of 2-ethylacrolein in the course of 10 minutes, and the solution is then kept at 78° C. for 7 hours. Low-boiling components are distilled off, after which 390 g (67%, based on 2-ethylacrolein) of the title compound of boiling point 95°-100° C./3 mbar are isolated by distillation under reduced pressure.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
328 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]=[O:9].[CH2:10]([C:12](=[CH2:15])[CH:13]=[O:14])[CH3:11].[CH3:16][OH:17]>>[CH3:8][O:9][CH2:15][C:12]([CH2:13][OH:14])([CH2:10][CH3:11])[CH:16]=[O:17]

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
328 g
Type
reactant
Smiles
C(C)C(C=O)=C
Name
Quantity
1600 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Low-boiling components are distilled off

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COCC(C=O)(CC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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